2-[(2,4-dichlorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole
Beschreibung
Eigenschaften
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-1-prop-2-ynylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c1-2-9-21-15-6-4-3-5-14(15)20-17(21)11-22-16-8-7-12(18)10-13(16)19/h1,3-8,10H,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHTWGDZOSUGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichlorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole typically involves the following steps:
N-Alkylation: The initial step involves the N-alkylation of a benzodiazole derivative with a suitable alkylating agent such as propargyl bromide.
Substitution Reaction: The next step involves the substitution of a hydrogen atom on the benzodiazole ring with a 2,4-dichlorophenoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
3.1. Click Chemistry Reactions
Given the presence of a prop-2-yn-1-yl group, this compound could undergo click chemistry reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazoles. This reaction is widely used for synthesizing complex molecules and could be applied to attach various functional groups to the benzodiazole core.
| Reactant | Product | Conditions |
|---|---|---|
| Prop-2-yn-1-yl group | 1,2,3-Triazole derivative | Cu(I) catalyst, azide, solvent |
3.2. Nucleophilic Substitution Reactions
The 2,4-dichlorophenoxy group might undergo nucleophilic substitution reactions, especially under basic conditions, allowing for the replacement of chlorine atoms with other nucleophiles.
| Reactant | Product | Conditions |
|---|---|---|
| 2,4-Dichlorophenoxy group | Substituted phenoxy derivative | Nucleophile, base, solvent |
3.3. Cyclization Reactions
Benzodiazoles can undergo various cyclization reactions, especially when functionalized with reactive groups like alkynes. These reactions can lead to the formation of more complex heterocyclic systems.
| Reactant | Product | Conditions |
|---|---|---|
| Alkyne-functionalized benzodiazole | Fused heterocycle | Catalyst, solvent |
Biological Activities
While specific biological activities of 2-[(2,4-dichlorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole are not documented, related compounds have shown potential in various therapeutic areas. For example, benzothiazoles and benzoxazoles have been explored for their antibacterial and anticonvulsant properties .
Wissenschaftliche Forschungsanwendungen
Wound Healing Properties
Research has indicated that derivatives of this compound exhibit significant wound healing properties. In vivo studies have shown enhanced epithelialization and increased wound contraction rates, suggesting its potential as a therapeutic agent in regenerative medicine.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics or antiseptic formulations. The specific mechanisms of action are still under investigation but are believed to involve disruption of bacterial cell membranes .
Anti-Cancer Potential
There is emerging evidence supporting the anti-cancer potential of this compound. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Further research is required to elucidate the exact pathways involved and to optimize its efficacy .
Herbicidal Properties
The compound has been incorporated into herbicidal formulations due to its effectiveness in controlling a broad spectrum of weeds. It acts by inhibiting specific biochemical pathways essential for plant growth, thereby reducing competition for resources among crops. Studies have shown that mixtures containing this compound can enhance weed control efficiency compared to traditional herbicides .
Fungicidal Mixtures
Additionally, this compound has been studied as part of fungicidal mixtures. Its inclusion in formulations aims to improve efficacy against fungal pathogens affecting crops, thus contributing to sustainable agricultural practices by minimizing crop loss due to disease .
Neurodegenerative Diseases
Recent investigations have explored the potential of this compound in treating neurodegenerative diseases. Its ability to interact with neurotransmitter systems suggests it may help alleviate symptoms associated with conditions like Alzheimer's disease and depression. The synthesis of derivatives aimed at enhancing selectivity and potency is an ongoing area of research .
Analgesic Properties
The compound has shown promise in preclinical models for analgesic effects, indicating potential applications in pain management therapies. Further studies are needed to confirm these findings and determine the underlying mechanisms .
Summary of Research Findings
Wirkmechanismus
The mechanism of action of 2-[(2,4-dichlorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with benzodiazole, benzimidazole, and triazole derivatives, emphasizing structural variations and inferred biological implications.
Substituent Effects on Bioactivity
- Phenoxymethyl-linked benzodiazoles (e.g., compounds 9a–9e in ): These derivatives incorporate triazole-thiazole-acetamide moieties instead of the propargyl group. For instance, 9c (bearing a 4-bromophenyl-thiazol group) showed enhanced binding in docking studies, suggesting that halogenation (e.g., bromine) improves target affinity. The target compound’s dichlorophenoxy group may similarly enhance hydrophobic interactions in biological systems . Key difference: The propargyl group in the target compound may confer distinct reactivity (e.g., click chemistry compatibility) compared to the triazole-thiazole systems in 9a–9e.
- Hydroxy-phenyl benzimidazoles (): Compounds like 2-(4-hydroxyphenyl)-1H-benzimidazole (7) lack the dichlorophenoxy and propargyl groups. Hydroxyl groups improve solubility but may reduce membrane permeability. The dichlorophenoxy substituent in the target compound likely enhances lipophilicity, favoring penetration into lipid-rich environments (e.g., fungal cell membranes) .
Pharmacokinetic and Physicochemical Properties
- 2-[(3,4-Dimethoxyphenyl)methyl]-1H-1,3-benzodiazole (): This analog has a dimethoxyphenyl group, contributing to moderate solubility in chloroform and methanol. The target compound’s dichlorophenoxy group may further reduce solubility in polar solvents, necessitating formulation adjustments for in vivo applications .
- Pesticidal analogs (): Propiconazole and etaconazole (triazole fungicides) share the dichlorophenyl motif but lack the benzodiazole core.
Data Tables for Structural and Functional Comparison
Table 1: Structural Comparison of Benzodiazole Derivatives
Table 2: Physicochemical Properties (Inferred)
Biologische Aktivität
The compound 2-[(2,4-dichlorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 312.19 g/mol. The structure features a benzodiazole core substituted with a dichlorophenoxy group and a propynyl moiety.
Anticancer Activity
Several studies have investigated the anticancer properties of benzodiazole derivatives, including this compound. Research shows that benzodiazoles can induce apoptosis in cancer cells through various mechanisms.
- Mechanism of Action : The compound may exert its effects by inhibiting specific signaling pathways involved in cell survival and proliferation. For instance, it has been shown to interfere with the Bcl-2 family proteins, which play crucial roles in regulating apoptosis .
- Case Studies : In a study evaluating various benzodiazole derivatives against human cancer cell lines, compounds with similar structures demonstrated significant cytotoxicity. The IC50 values for these compounds were often reported in the low micromolar range, indicating potent activity against breast and colon cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against certain bacterial strains.
- Research Findings : In vitro assays revealed that the compound showed inhibitory effects on Gram-positive and Gram-negative bacteria. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or function.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of 2-[(2,4-dichlorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is crucial for evaluating its therapeutic potential.
| Parameter | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Half-life | Approximately 4 hours |
| Metabolism | Hepatic metabolism |
| Excretion | Primarily renal |
Toxicology studies indicate that while the compound shows promise as an anticancer agent, it also exhibits cytotoxicity at high concentrations, necessitating further investigation into its safety profile .
Q & A
Q. Q1. What are the recommended synthetic routes for 2-[(2,4-dichlorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 2,4-dichlorophenol derivatives with propargyl-substituted benzodiazole precursors. Key steps include:
- Nucleophilic substitution : React 2,4-dichlorophenol with a methylene-containing benzodiazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Propargylation : Introduce the prop-2-yn-1-yl group via alkylation using propargyl bromide in the presence of a phase-transfer catalyst (e.g., TBAB) to enhance regioselectivity .
- Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., switch from ethanol to DMSO for higher yields). Reflux times (4–18 hours) and stoichiometric ratios (1:1.2 for propargyl bromide) are critical for minimizing byproducts .
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
- Spectroscopy :
- Elemental Analysis : Compare experimental vs. calculated C/H/N percentages (deviation <0.3% indicates purity) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .
Advanced Research Questions
Q. Q3. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
Methodological Answer:
- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Structure Solution : Employ SHELXT for space-group determination and SHELXL for refinement, focusing on anisotropic displacement parameters for chlorine and nitrogen atoms .
- Validation : Cross-check torsion angles (e.g., dichlorophenoxy-methyl linkage) against DFT-optimized geometries to detect conformational flexibility .
Q. Q4. What computational strategies are effective for studying this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to cytochrome P450 enzymes. Parameterize the propargyl group’s partial charges using DFT (B3LYP/6-31G*) .
- MD Simulations : Run 100-ns trajectories in GROMACS with explicit solvent (TIP3P water) to assess stability of halogen-bond interactions involving chlorine atoms .
- Free-Energy Calculations : Apply MM-PBSA to quantify binding affinities, focusing on entropy penalties from rigid dichlorophenoxy groups .
Q. Q5. How can researchers address contradictory bioactivity data in antifungal assays?
Methodological Answer:
- Assay Design : Standardize inoculum density (1×10⁴ CFU/mL) and incubation time (48 hours) across labs to reduce variability .
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values. Address outliers by re-testing under controlled humidity (60–70% RH) .
- Metabolite Profiling : Employ LC-MS to identify degradation products (e.g., oxidative cleavage of propargyl group) that may interfere with activity .
Q. Q6. What strategies improve regioselectivity in modifying the benzodiazole core?
Methodological Answer:
- Protecting Groups : Temporarily block the N1 position with a trimethylsilyl group to direct functionalization to the C2 methylene site .
- Catalytic Control : Use Pd(PPh₃)₄ for Sonogashira coupling to ensure propargyl groups attach exclusively to the benzodiazole nitrogen .
- Kinetic Monitoring : Track reaction intermediates via in-situ IR to abort reactions before byproduct formation (e.g., dialkylation) .
Q. Q7. How can solubility challenges in aqueous assays be mitigated?
Methodological Answer:
- Co-Solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- Pro-drug Design : Synthesize phosphate esters at the propargyl position, which hydrolyze in vivo to release the active compound .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability in cellular uptake studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
